Birinapant

Catalog No.
S548203
CAS No.
1260251-31-7
M.F
C42H56F2N8O6
M. Wt
806.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Birinapant

CAS Number

1260251-31-7

Product Name

Birinapant

IUPAC Name

(2S)-N-[(2S)-1-[(2R,4S)-2-[[6-fluoro-2-[6-fluoro-3-[[(2R,4S)-4-hydroxy-1-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide

Molecular Formula

C42H56F2N8O6

Molecular Weight

806.9 g/mol

InChI

InChI=1S/C42H56F2N8O6/c1-7-33(49-39(55)21(3)45-5)41(57)51-19-27(53)15-25(51)17-31-29-11-9-23(43)13-35(29)47-37(31)38-32(30-12-10-24(44)14-36(30)48-38)18-26-16-28(54)20-52(26)42(58)34(8-2)50-40(56)22(4)46-6/h9-14,21-22,25-28,33-34,45-48,53-54H,7-8,15-20H2,1-6H3,(H,49,55)(H,50,56)/t21-,22-,25-,26-,27-,28-,33-,34-/m0/s1

InChI Key

PKWRMUKBEYJEIX-DXXQBUJASA-N

SMILES

CCC(C(=O)N1CC(CC1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)CC6CC(CN6C(=O)C(CC)NC(=O)C(C)NC)O)O)NC(=O)C(C)NC

Solubility

Soluble in DMSO, not in water

Synonyms

TL32711; TL-32711; TL 32711; SMAC mimetic; Birinapant

Canonical SMILES

CCC(C(=O)N1CC(CC1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)CC6CC(CN6C(=O)C(CC)NC(=O)C(C)NC)O)O)NC(=O)C(C)NC

Isomeric SMILES

CC[C@@H](C(=O)N1C[C@H](C[C@H]1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)C[C@@H]6C[C@@H](CN6C(=O)[C@H](CC)NC(=O)[C@H](C)NC)O)O)NC(=O)[C@H](C)NC

Description

The exact mass of the compound Birinapant is 806.42909 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Birinapant, also known as TL32711, is a bivalent small molecule designed to mimic the second mitochondrial activator of caspases (SMAC) and inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs). Developed by TetraLogic Pharmaceuticals, birinapant is currently undergoing clinical trials for various cancers, including leukemia, pancreatic cancer, and ovarian cancer. Its mechanism involves binding to the BIR3 domains of cellular IAP 1 (cIAP1), cellular IAP 2 (cIAP2), and X-linked inhibitor of apoptosis protein (XIAP), leading to their degradation and subsequent activation of apoptotic pathways .

Birinapant functions as a Smac mimetic and IAP antagonist []. SMAC proteins naturally promote cell death, while IAPs inhibit this process. Birinapant mimics SMAC, binding to and inhibiting IAPs, particularly cellular IAP1 (cIAP1) with high potency. This disrupts the IAP-mediated inhibition of cell death, potentially leading to cancer cell apoptosis. Studies suggest Birinapant may be particularly effective in tumors with a functional death receptor signaling pathway.

As Birinapant is still under investigation, comprehensive safety data is limited. However, some studies report good tolerance in patients with cancer []. Further research is needed to fully understand its potential side effects and interactions with other medications.

Birinapant's mechanism of action primarily involves promoting the autoubiquitylation and proteasomal degradation of IAPs. This process results in the activation of caspase-8 and the formation of a complex with receptor-interacting protein kinase 1 (RIPK1). The degradation of cIAP1 and cIAP2 inhibits tumor necrosis factor (TNF)-induced nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation, which is crucial for cell survival. Consequently, this leads to enhanced apoptosis in tumor cells .

Birinapant exhibits significant biological activity by inducing apoptosis in various cancer cell lines. It has shown efficacy as a single agent and in combination with other chemotherapeutic agents. For instance, it enhances the effects of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in both TRAIL-sensitive and TRAIL-resistant cancer cells. Its ability to overcome resistance mechanisms associated with XIAP makes it a promising candidate for treating aggressive cancers .

The synthesis of birinapant involves multiple steps, including the formation of its bivalent structure that allows it to effectively bind to IAPs. While specific synthetic pathways are proprietary, it generally includes the construction of indole-based scaffolds that are characteristic of SMAC mimetics. TetraLogic Pharmaceuticals has developed birinapant through careful optimization to enhance its binding affinity and pharmacological properties .

Birinapant is primarily being explored for its therapeutic potential in oncology. Clinical trials are investigating its use in:

  • Leukemia
  • Pancreatic Cancer
  • Ovarian Cancer

The drug's ability to restore apoptotic signaling in cancer cells makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments .

Studies have shown that birinapant can interact synergistically with other therapeutic agents. For example, when combined with Ralimetinib—an inhibitor targeting p38 mitogen-activated protein kinase—birinapant enhances sensitivity in cancer cells harboring specific mutations like LKB1 and KRAS. This interaction underscores its potential in personalized medicine approaches for treating genetically distinct tumors .

Birinapant belongs to a class of compounds known as SMAC mimetics, which share similar mechanisms but differ in their binding affinities and biological effects. Here are some similar compounds:

Compound NameMechanismUnique Features
GDC-0152SMAC mimeticSelectively targets cIAP1/2; shows promise in solid tumors.
LCL161SMAC mimeticOral bioavailability; targets multiple IAPs including XIAP.
GT13402SMAC mimeticHigh affinity for cIAP1/2 but lower for XIAP; used to study IAP inhibition dynamics.

Birinapant's unique bivalent nature allows it to bind more effectively to multiple IAPs simultaneously, enhancing its apoptotic induction capabilities compared to these other compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

806.42908786 g/mol

Monoisotopic Mass

806.42908786 g/mol

Heavy Atom Count

58

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6O4Z07B57R

Wikipedia

Birinapant

Dates

Modify: 2023-08-15
1: Elsawy MA, Tikhonova IG, Martin SL, Walker B. Smac-derived Aza-peptide As an Aminopeptidase-resistant XIAP BIR3 Antagonist. Protein Pept Lett. 2015 Jun 21. [Epub ahead of print] PubMed PMID: 26095377.
2: Ebert G, Allison C, Preston S, Cooney J, Toe JG, Stutz MD, Ojaimi S, Baschuk N, Nachbur U, Torresi J, Silke J, Begley CG, Pellegrini M. Eliminating hepatitis B by antagonizing cellular inhibitors of apoptosis. Proc Natl Acad Sci U S A. 2015 May 5;112(18):5803-8. doi: 10.1073/pnas.1502400112. Epub 2015 Apr 20. PubMed PMID: 25902530; PubMed Central PMCID: PMC4426438.
3: Papaevangelou E, Almeida GS, Jamin Y, Robinson SP, deSouza NM. Diffusion-weighted MRI for imaging cell death after cytotoxic or apoptosis-inducing therapy. Br J Cancer. 2015 Apr 28;112(9):1471-9. doi: 10.1038/bjc.2015.134. Epub 2015 Apr 16. PubMed PMID: 25880014; PubMed Central PMCID: PMC4453679.
4: Brady SW, Zhang J, Tsai MH, Yu D. PI3K-independent mTOR activation promotes lapatinib resistance and IAP expression that can be effectively reversed by mTOR and Hsp90 inhibition. Cancer Biol Ther. 2015;16(3):402-11. doi: 10.1080/15384047.2014.1002693. PubMed PMID: 25692408.
5: Lee EW, Seong D, Seo J, Jeong M, Lee HK, Song J. USP11-dependent selective cIAP2 deubiquitylation and stabilization determine sensitivity to Smac mimetics. Cell Death Differ. 2015 Jan 23. doi: 10.1038/cdd.2014.234. [Epub ahead of print] PubMed PMID: 25613375.
6: Eytan DF, Snow GE, Carlson SG, Schiltz S, Chen Z, Van Waes C. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC. Laryngoscope. 2015 Mar;125(3):E118-24. doi: 10.1002/lary.25056. Epub 2014 Nov 28. PubMed PMID: 25431358; PubMed Central PMCID: PMC4336212.
7: Mak PY, Mak DH, Ruvolo V, Jacamo R, Kornblau SM, Kantarjian H, Andreeff M, Carter BZ. Apoptosis repressor with caspase recruitment domain modulates second mitochondrial-derived activator of caspases mimetic-induced cell death through BIRC2/MAP3K14 signalling in acute myeloid leukaemia. Br J Haematol. 2014 Nov;167(3):376-84. doi: 10.1111/bjh.13054. Epub 2014 Jul 31. PubMed PMID: 25079338; PubMed Central PMCID: PMC4357400.
8: Condon SM, Mitsuuchi Y, Deng Y, LaPorte MG, Rippin SR, Haimowitz T, Alexander MD, Kumar PT, Hendi MS, Lee YH, Benetatos CA, Yu G, Kapoor GS, Neiman E, Seipel ME, Burns JM, Graham MA, McKinlay MA, Li X, Wang J, Shi Y, Feltham R, Bettjeman B, Cumming MH, Vince JE, Khan N, Silke J, Day CL, Chunduru SK. Birinapant, a smac-mimetic with improved tolerability for the treatment of solid tumors and hematological malignancies. J Med Chem. 2014 May 8;57(9):3666-77. doi: 10.1021/jm500176w. Epub 2014 Apr 15. PubMed PMID: 24684347.
9: Benetatos CA, Mitsuuchi Y, Burns JM, Neiman EM, Condon SM, Yu G, Seipel ME, Kapoor GS, Laporte MG, Rippin SR, Deng Y, Hendi MS, Tirunahari PK, Lee YH, Haimowitz T, Alexander MD, Graham MA, Weng D, Shi Y, McKinlay MA, Chunduru SK. Birinapant (TL32711), a bivalent SMAC mimetic, targets TRAF2-associated cIAPs, abrogates TNF-induced NF-κB activation, and is active in patient-derived xenograft models. Mol Cancer Ther. 2014 Apr;13(4):867-79. doi: 10.1158/1535-7163.MCT-13-0798. Epub 2014 Feb 21. Erratum in: Mol Cancer Ther. 2014 Sep;13(9):2246-7. Dosage error in article text. PubMed PMID: 24563541.
10: Carter BZ, Mak PY, Mak DH, Shi Y, Qiu Y, Bogenberger JM, Mu H, Tibes R, Yao H, Coombes KR, Jacamo RO, McQueen T, Kornblau SM, Andreeff M. Synergistic targeting of AML stem/progenitor cells with IAP antagonist birinapant and demethylating agents. J Natl Cancer Inst. 2014 Feb;106(2):djt440. doi: 10.1093/jnci/djt440. PubMed PMID: 24526787; PubMed Central PMCID: PMC3952202.

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